The synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one can be approached through various methods, typically involving the following steps:
The molecular structure of 1-(3-Amino-4-methylphenyl)propan-1-one can be described in detail using several key characteristics:
InChI=1S/C10H13NO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3
, which provides a unique way to identify its structure in databases .1-(3-Amino-4-methylphenyl)propan-1-one can participate in several chemical reactions due to its functional groups:
These reactions are essential for its modification and potential application in various fields.
The mechanism of action for 1-(3-Amino-4-methylphenyl)propan-1-one involves its interaction with specific biological targets:
Research into these mechanisms is crucial for understanding its pharmacological potential and therapeutic applications.
The physical and chemical properties of 1-(3-Amino-4-methylphenyl)propan-1-one include:
Property | Value |
---|---|
Molecular Weight | 163.22 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents; water solubility not well characterized |
Flash Point | Not available |
These properties are important for determining how the compound behaves under various conditions and its suitability for different applications .
1-(3-Amino-4-methylphenyl)propan-1-one has several potential applications:
Understanding its properties and mechanisms will facilitate further exploration into its applications within medicinal chemistry and related fields .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6